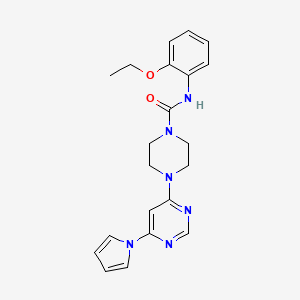

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-2-29-18-8-4-3-7-17(18)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-6-10-25/h3-10,15-16H,2,11-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPROBWRCNPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule that integrates a pyrimidine ring, a piperazine moiety, and a pyrrole group. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. This article reviews recent findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit key enzymes or receptors involved in disease pathways, including:

- Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation, leading to anticancer effects.

- Anti-inflammatory Pathways : It could modulate inflammatory responses by inhibiting cytokine production.

Anticancer Activity

Recent studies indicate that derivatives of the pyrimidine-piperazine framework exhibit significant anticancer properties. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines, with IC50 values ranging from 5 to 20 µM in vitro assays .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 10 |

| Compound B | A549 (Lung) | 15 |

| Compound C | HeLa (Cervical) | 12 |

Antiviral Activity

The compound has also been explored for its antiviral properties. Research has demonstrated that related compounds exhibit significant antiviral efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). For example, a related compound showed an EC50 value of 6.7 µM against HCV .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound D | Pyrimidine and piperazine | Enhanced lipophilicity |

| Compound E | Chlorinated phenoxy group | Different receptor interactions |

| Compound F | Methyl-substituted phenoxy | Variability in metabolic stability |

Case Studies

Case studies involving similar compounds provide insight into the therapeutic potential of this class of molecules:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of pyrrole benzamide derivatives against Staphylococcus aureus, showing MIC values between 3.12 and 12.5 µg/mL, indicating strong antibacterial properties comparable to traditional antibiotics like ciprofloxacin .

- Inflammation Modulation : Another case study highlighted the ability of pyrimidine derivatives to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of the target compound and its analogs:

*Estimated based on molecular formulas.

Key Observations:

- Pyrimidine Substitutions: The target compound’s pyrrole group contrasts with chloropyridinyl (CPIPC), quinazolinone (A4), thienopyrimidinyl (Compound 6), and cyclopropylpyrimidinyl () substituents. Pyrrole’s electron-rich nature may enhance π-π stacking in receptor binding compared to halogenated or saturated rings.

- Carboxamide Groups : The 2-ethoxyphenyl group in the target compound likely improves solubility over chlorophenyl (A4, CPIPC) or benzodioxolyl (Compound 6) groups due to the ethoxy group’s polarity.

- Molecular Weight : The target compound’s molecular weight is expected to be ~400–420 g/mol, comparable to A4 (393.8) and lower than Compound 6 (467.5), suggesting favorable drug-likeness.

TRPV1 Modulation (CPIPC Analogs)

- CPIPC and Derivatives : Act as partial TRPV1 agonists, with activity dependent on the indole/indazole substituent . The absence of a pyrrole group in CPIPC suggests the target compound may exhibit distinct TRPV1 binding kinetics.

Anticancer Activity (Amuvatinib Derivative)

- The thienopyrimidine core may contribute to mitochondrial targeting, whereas the target compound’s pyrrole-pyrimidine could modulate alternative pathways.

Herbicidal and Metabolic Effects

- Ureidopyrimidine Derivatives () and 4-hydroxyquinazoline analogs (): These compounds demonstrate substituent-dependent herbicidal and antiproliferative activities. For example, fluorophenyl-substituted A3 () has a higher melting point (196.5–197.8 °C) than chlorophenyl analogs, indicating enhanced crystallinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazine-carboxamide core of this compound?

- Methodology : The piperazine-carboxamide scaffold can be synthesized via a multi-step approach:

Piperazine Ring Formation : React ethylenediamine with 1,2-dihaloalkanes (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃, DMF, 80°C) to form the piperazine ring .

Carboxamide Linkage : Couple the piperazine intermediate with 2-ethoxyaniline using carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to activate the carbonyl group .

Pyrimidine-Pyrrole Substitution : Introduce the 6-(1H-pyrrol-1-yl)pyrimidin-4-yl moiety via nucleophilic aromatic substitution (e.g., Pd-catalyzed cross-coupling with pyrrole derivatives) .

- Key Characterization : Confirm intermediate structures using -NMR (e.g., piperazine protons at δ 3.20–3.96 ppm) and IR (C=O stretch at ~1630 cm⁻¹) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodology :

- HPLC Analysis : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C) .

- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry (e.g., bond angles, planarity of the pyrimidine-pyrrole system) .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., hinge region hydrogen bonds with pyrimidine N1) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS, 100 ns trajectory) to assess conformational flexibility .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between derivatives (e.g., ethoxyphenyl vs. methoxyphenyl substituents) .

Q. How can contradictory data from NMR and X-ray crystallography be resolved for structural assignments?

- Methodology :

- Dynamic NMR Analysis : Variable-temperature -NMR (e.g., 298–343 K) to detect rotational barriers in the piperazine ring (e.g., coalescence temperature for axial-equatorial proton exchange) .

- DFT Calculations : Compare computed (B3LYP/6-311+G**) and experimental bond lengths/angles to validate crystallographic data .

- Synchrotron Radiation : High-resolution X-ray data (λ = 0.7 Å) resolves electron density ambiguities (e.g., disordered ethoxyphenyl groups) .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the pyrrole NH (hydrolyzed in vivo) .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen bonding .

- Lipophilicity Tuning : Replace the ethoxy group with polar substituents (e.g., morpholine) while maintaining logP <3 via ClogP calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?

- Methodology :

- Assay Standardization : Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .

- Off-Target Profiling : Perform kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify non-specific binding .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation impacting efficacy .

Structural and Mechanistic Insights

Q. What spectroscopic techniques elucidate the compound’s tautomeric equilibria in solution?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.